Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
CAS No.: 350997-32-9
Cat. No.: VC2144142
Molecular Formula: C14H13Cl2NO2S
Molecular Weight: 330.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350997-32-9 |
|---|---|
| Molecular Formula | C14H13Cl2NO2S |
| Molecular Weight | 330.2 g/mol |
| IUPAC Name | propan-2-yl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-10(6-20-13(12)17)9-4-3-8(15)5-11(9)16/h3-7H,17H2,1-2H3 |
| Standard InChI Key | CRQCVYUADPRKGV-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N |
| Canonical SMILES | CC(C)OC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N |
Introduction
Chemical Identity and Structure
Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Its structure is characterized by a five-membered thiophene ring with multiple functional groups: an amino group at position 2, an isopropyl carboxylate group at position 3, and a 2,4-dichlorophenyl substituent at position 4. The presence of two chlorine atoms at positions 2 and 4 of the phenyl ring distinguishes this compound from other related thiophene derivatives and likely contributes to its specific chemical and biological properties.
The estimated molecular properties of this compound are presented in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃Cl₂NO₂S |
| Molecular Weight | Approximately 330 g/mol |
| Structure | Thiophene core with 2-amino, 3-carboxylate, and 4-(2,4-dichlorophenyl) substituents |
| Physical State | Likely solid at room temperature |
| Solubility | Presumably soluble in organic solvents (DMSO, chloroform, ethanol) |
The structural characteristics of this compound, particularly the dichlorophenyl moiety, suggest specific electronic properties that may influence its reactivity and biological interactions.
Synthesis Methodology
The synthesis of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate likely involves multi-step organic reactions similar to those employed for related thiophene derivatives. Based on established synthetic routes for similar compounds, the following general approach may be applicable:
Proposed Synthetic Route
The synthesis typically begins with appropriate precursors that allow for the construction of the thiophene core with the desired substituents. For similar compounds, this often involves:
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Formation of the thiophene ring structure with appropriate functional group precursors
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Introduction of the dichlorophenyl group at position 4
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Incorporation of the amino group at position 2
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Esterification with isopropyl alcohol to form the carboxylate group at position 3
Research on related compounds indicates that multi-step organic reactions are typically required, often involving specific catalysts and controlled reaction conditions to achieve the desired product with high yield and purity.
Synthetic Challenges
The synthesis of this compound presents several challenges:
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Regioselective placement of substituents on the thiophene ring
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Potential side reactions due to the reactivity of the amino group
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Optimization of reaction conditions to maximize yield
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Purification procedures to obtain the compound with high purity
Industrial production methods would likely focus on optimizing reaction conditions, increasing yield, and implementing appropriate safety measures, particularly given the use of chlorinated compounds in the synthesis process.
Physical and Chemical Properties
Physical Properties
While specific data for Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is limited, the following properties can be inferred based on structurally similar compounds:
| Property | Expected Characteristics |
|---|---|
| Appearance | Likely a crystalline solid |
| Color | Possibly off-white to pale yellow |
| Melting Point | Typically in the range of 100-150°C for similar compounds |
| Stability | Generally stable under standard laboratory conditions |
| Solubility Profile | Soluble in most organic solvents; limited solubility in water |
The presence of the 2,4-dichlorophenyl group likely influences the compound's lipophilicity, potentially enhancing membrane permeability in biological systems compared to analogs with different substitution patterns .
Chemical Reactivity
The chemical reactivity of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is defined by its functional groups:
| Compound | Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Related thiophene derivative | MCF-7 (Breast cancer) | 15.63 | Apoptosis induction via caspase activation |
| Reference compound (Doxorubicin) | MCF-7 (Breast cancer) | 10.38 | DNA intercalation and topoisomerase II inhibition |
| Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate | Various cancer cell lines | Not yet determined | Predicted to involve apoptosis induction or enzyme inhibition |
The specific dichlorophenyl substitution pattern in the target compound may confer unique interactions with biological targets compared to related analogs, potentially leading to distinct anticancer profiles.
Structure-Activity Relationship Analysis
Comparison with Structural Analogs
A comparative analysis of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate with structurally related compounds provides insights into potential structure-activity relationships:
| Compound | Molecular Weight | Key Structural Difference | Predicted Biological Implications |
|---|---|---|---|
| Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate | 330.2 g/mol | Chlorine atoms at positions 3,4 instead of 2,4 | Different electronic effects on the phenyl ring, potentially altering receptor interactions |
| Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | 295.8 g/mol | Single chlorine at position 2 | Reduced lipophilicity, potentially altered membrane permeability |
| Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | 343.5 g/mol | Cyclohexylphenyl instead of dichlorophenyl | Increased hydrophobicity, potentially enhanced membrane penetration |
The specific positioning of the chlorine atoms at the 2,4-positions in the target compound likely influences its electronic properties, lipophilicity, and spatial arrangement, which in turn affect its interactions with biological targets .
Structure-Based Activity Predictions
The structural features of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate suggest the following potential biological interactions:
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The amino group may serve as a hydrogen bond donor in interactions with biological targets
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The carboxylate group may function as a hydrogen bond acceptor
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The 2,4-dichlorophenyl group likely contributes to hydrophobic interactions and may influence the compound's ability to penetrate cellular membranes
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The thiophene core provides a rigid scaffold that positions the functional groups in specific spatial orientations, critical for receptor interactions
These structural features collectively contribute to the compound's potential to interact with specific biological targets, including enzymes, receptors, and other proteins involved in various physiological and pathological processes.
Analytical Characterization
Spectroscopic Properties
The analytical characterization of Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate would typically involve various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected to show signals for the isopropyl group, aromatic protons, and amino group protons
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¹³C NMR: Would reveal carbon signals from the thiophene ring, phenyl ring, and carboxylate group
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Infrared (IR) Spectroscopy:
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Characteristic absorption bands for N-H stretching (amino group)
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C=O stretching (carboxylate group)
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C-S stretching (thiophene ring)
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C-Cl stretching (dichlorophenyl group)
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Mass Spectrometry:
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Molecular ion peak corresponding to the molecular weight (~330 g/mol)
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Fragmentation pattern showing characteristic losses of the isopropyl group and other substituents
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques would be valuable for assessing the purity of synthesized Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, with expected retention times dependent on the specific stationary phase and mobile phase conditions employed.
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